3-(3-Cyclopentyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride
Description
3-(3-Cyclopentyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride is a chemical compound with the molecular formula C10H18ClN3O. It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmacology.
Properties
IUPAC Name |
3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.ClH/c11-7-3-6-9-12-10(13-14-9)8-4-1-2-5-8;/h8H,1-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXWAYGEYWOLII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a nitrile compound with hydroxylamine hydrochloride in the presence of a base such as potassium fluoride. The reaction mixture is then subjected to microwave irradiation at 100°C for a short duration to yield the desired oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyclopentyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocyclic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride. For instance, derivatives of oxadiazoles have shown significant antiproliferative effects against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 and MCF-7 cell lines, indicating their potential as anticancer agents .
Neurological Research
The compound's structural characteristics suggest potential applications in neurological disorders. Oxadiazoles have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary findings indicate that derivatives could enhance cognitive functions and offer protective effects against neurodegenerative diseases.
Antimicrobial Properties
Research has also explored the antimicrobial activity of oxadiazole-containing compounds. Some studies report that these compounds exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study published in ACS Omega evaluated a series of oxadiazole derivatives for their anticancer activity. The results indicated that specific modifications to the oxadiazole structure significantly enhanced their efficacy against various cancer cell lines. The study emphasizes the importance of structural diversity in optimizing therapeutic outcomes .
Case Study 2: Neuroprotective Effects
In a separate investigation, researchers assessed the neuroprotective properties of oxadiazole derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal cell death and improve survival rates in vitro, supporting further exploration into their mechanisms of action.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, certain derivatives of oxadiazole have been shown to exhibit affinity for metabotropic glutamate receptors, which are involved in neurological processes . This interaction can lead to various biological effects, including modulation of neurotransmitter release and receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride: Similar in structure but with an ethanamine group instead of a propanamine group.
3-(3-(2-(Dimethylamino)ethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride: Contains a dimethylaminoethyl group, which may alter its biological activity.
Uniqueness
3-(3-Cyclopentyl-1,2,4-oxadiazol-5-YL)propan-1-amine hydrochloride is unique due to its specific cyclopentyl substitution on the oxadiazole ring. This structural feature can influence its binding affinity and selectivity for biological targets, making it a valuable compound for drug discovery and development.
Biological Activity
3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a novel chemical compound characterized by an oxadiazole ring and a cyclopentyl substituent. Its molecular formula is with a molecular weight of 231.72 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research.
The biological activity of 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can be attributed to its structural features, particularly the oxadiazole moiety. Compounds with oxadiazole rings have been reported to exhibit various pharmacological effects, including:
- Anticancer : Inhibitory effects on cancer cell proliferation.
- Anti-inflammatory : Modulation of inflammatory pathways.
- Antimicrobial : Activity against bacterial and fungal strains.
Comparative Biological Activity
A comparison with other oxadiazole derivatives highlights the unique biological profile of this compound. The table below summarizes some related compounds and their activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Cyclohexyl)-1,2,4-Oxadiazole | Cyclohexyl group instead of cyclopentyl | Moderate anticancer activity |
| 3-(Phenyl)-1,2,4-Oxadiazole | Phenyl substituent on the oxadiazole | Known for anti-inflammatory effects |
| 4-(Methyl)-1,2,4-Oxadiazole | Methyl group on position four | Enhanced solubility properties |
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride in various biological assays:
- Anticancer Activity : In vitro assays showed that this compound inhibited the growth of several cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and H9c2 (heart myoblasts). The IC50 values ranged from 20 to 30 µM depending on the cell line tested .
- Anti-inflammatory Effects : The compound exhibited significant inhibition of pro-inflammatory cytokines in human macrophage cell lines. This suggests its potential use in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary tests indicated that this compound has activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
The synthesis of 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the cyclopentyl group via alkylation processes.
- Final conversion to the hydrochloride salt for improved solubility.
The compound's physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 231.72 g/mol |
| Molecular Formula | C10H18ClN3O |
| Solubility | Soluble in DMSO |
| Stability | Stable under ambient conditions |
Q & A
Q. What are the standard synthetic routes for 3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of cyclopentanecarbonitrile derivatives with hydroxylamine, followed by coupling with propan-1-amine and subsequent hydrochlorination. Key steps include:
- Cyclopentyl-oxadiazole formation : React cyclopentanecarbonitrile with hydroxylamine hydrochloride under reflux in ethanol/water (1:1) for 12 hours to yield 3-cyclopentyl-1,2,4-oxadiazole .
- Amine coupling : Use a nucleophilic substitution reaction with propan-1-amine in DMF at 80°C for 6 hours .
- Optimization : Reaction yields improve with controlled pH (8–9) and inert atmospheres (N₂). Purity is enhanced via recrystallization from ethanol/ethyl acetate (3:1) .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies cyclopentyl protons (δ 1.5–2.1 ppm) and oxadiazole-linked propane chain (δ 2.8–3.2 ppm). ¹³C NMR confirms the oxadiazole C=N peak at ~167 ppm .
- LC-MS : Electrospray ionization (ESI+) shows [M+H]⁺ at m/z 240.2 (calculated 239.7). Purity >98% is achievable with gradient elution (0.1% formic acid in acetonitrile/water) .
- Elemental Analysis : Acceptable C, H, N ranges: ±0.3% of theoretical values (C₁₁H₁₈ClN₃O) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .
- Handling : Use gloves (nitrile) and fume hoods due to respiratory and dermal toxicity risks (H315, H319). Avoid exposure to moisture or heat (>50°C) to prevent decomposition .
Advanced Research Questions
Q. How can the cyclopentyl group’s steric effects be evaluated in target binding studies?
- Comparative SAR : Synthesize analogs with cyclohexyl, phenyl, or linear alkyl substituents. Test binding affinity via surface plasmon resonance (SPR) or fluorescence polarization assays. For example, cyclopentyl derivatives show 5-fold higher affinity for S1P receptors compared to phenyl analogs due to optimal van der Waals interactions .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., S1P₁ receptor) using AMBER or GROMACS. The cyclopentyl group reduces conformational flexibility, enhancing binding entropy (ΔG = –9.2 kcal/mol) .
Q. How to resolve contradictions in reported biological activity data (e.g., agonist vs. antagonist effects)?
- Assay standardization : Use identical cell lines (e.g., HEK293T) and normalize data to internal controls (e.g., β-galactosidase). Discrepancies often arise from variations in intracellular calcium levels or receptor expression .
- Metabolic stability testing : Incubate the compound with liver microsomes (human/rat) to assess if metabolites (e.g., N-oxide derivatives) contribute to off-target effects .
Q. What computational strategies are effective for predicting off-target interactions?
Q. What advanced methods are used for impurity profiling during scale-up synthesis?
- HPLC-DAD/HRMS : Detect byproducts like N-acetylated derivatives (retention time 8.2 min) or unreacted nitrile precursors. Limit impurities to <0.15% per ICH Q3A guidelines .
- 2D NMR (HSQC, HMBC) : Assign minor impurities (e.g., 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylic acid) via long-range correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
